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Su(z)2 protein

Chromatin biochemistry DNA binding Polycomb group proteins

The Su(z)2 protein (Suppressor of zeste 2, UniProt P25172) is a 1,396-amino-acid Polycomb group (PcG) chromatin factor from Drosophila melanogaster and a core component of Polycomb Repressive Complex 1 (PRC1). It possesses three well-defined biochemical activities: sequence-independent DNA binding, ATP-independent chromatin compaction, and inhibition of ATP-dependent chromatin remodeling by SWI/SNF.

Molecular Formula C9H15NO4
Molecular Weight 0
CAS No. 141560-41-0
Cat. No. B1177945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSu(z)2 protein
CAS141560-41-0
SynonymsSu(z)2 protein
Molecular FormulaC9H15NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Su(z)2 Protein (CAS 141560-41-0): Core PRC1 Chromatin Regulator for Epigenetic & Longevity Research


The Su(z)2 protein (Suppressor of zeste 2, UniProt P25172) is a 1,396-amino-acid Polycomb group (PcG) chromatin factor from Drosophila melanogaster and a core component of Polycomb Repressive Complex 1 (PRC1) [1]. It possesses three well-defined biochemical activities: sequence-independent DNA binding, ATP-independent chromatin compaction, and inhibition of ATP-dependent chromatin remodeling by SWI/SNF [2]. Unlike its paralog Posterior Sex Combs (PSC), Su(z)2 mediates these activities through polypeptide regions that lack sequence homology to PSC, establishing it as a functionally convergent rather than structurally redundant homolog [2]. The protein also regulates organismal life span through pathways genetically separable from its PRC1 silencing function, with tissue-specific effects in the fat body [3].

Why PSC, BMI-1, or Other PRC1 Subunits Cannot Replace Su(z)2 Protein in Targeted Assays


Although Su(z)2 and its paralog PSC are both PRC1 subunits that bind DNA, compact chromatin, and inhibit remodeling, their quantitative biochemical properties diverge substantially—Su(z)2 binds DNA with approximately 10-fold lower affinity than PSC (Kd 1.58 vs. 0.17 nM) [1]. Critically, the polypeptide regions responsible for these activities are non-homologous between the two proteins, meaning that domain-swap or truncation constructs (e.g., Su(z)2-N, Su(z)2-C) exhibit fundamentally different activity profiles [1]. The mammalian ortholog BMI-1 lacks the C-terminal region (CTR) that mediates Su(z)2's chromatin compaction activity [2]. Furthermore, Su(z)2 possesses an intramolecular regulatory cascade between its CTR and HR domains that is not found in PSC or BMI-1 [2]. These structural, quantitative, and regulatory differences mean that substituting Su(z)2 with PSC, BMI-1, or isolated PRC1 components will yield non-equivalent results in chromatin biochemistry, in vitro reconstitution, or in vivo functional assays.

Su(z)2 Protein: Quantitative Head-to-Head Biochemical & Functional Differentiation Evidence


DNA Binding Affinity: Su(z)2 Exhibits ~10-Fold Lower Affinity than PSC for Naked DNA

In double-filter binding assays using a 157-bp ³²P-labeled DNA fragment, full-length recombinant Su(z)2 bound DNA with a dissociation constant (Kd) of 1.58 ± 0.21 nM, whereas its paralog PSC bound the same substrate with a Kd of 0.17 ± 0.04 nM—an approximately 9.3-fold difference in affinity [1]. The active fractions of both protein preparations were comparable (Su(z)2: 27.8% ± 4.1%; PSC: 27.3% ± 2.0%), confirming that the affinity difference is intrinsic and not an artifact of differential protein activity [1].

Chromatin biochemistry DNA binding Polycomb group proteins

Chromatin Remodeling Inhibition: Su(z)2 and PSC Show Equivalent IC50 but Diverge on Mononucleosome Substrates

In restriction enzyme accessibility (REA) assays using 12-nucleosome arrays, both Su(z)2 and PSC inhibited SWI/SNF-mediated chromatin remodeling with 50% inhibition occurring at an approximate ratio of 0.5 protein per nucleosome [1]. However, on mononucleosome substrates, Su(z)2 inhibited remodeling more efficiently than PSC—a divergence in substrate preference that is not apparent from bulk nucleosomal array data alone [1]. Full-length Su(z)2 complexed with Ph and Pc (PRC1 core complex) showed DNA binding with Kd = 1.06 ± 0.13 nM, comparable to free Su(z)2 but distinct from the PSC complex [1].

Chromatin remodeling SWI/SNF Nucleosome Restriction enzyme accessibility

Domain Architecture & Intramolecular Regulation: Su(z)2 Harbors a CTR-to-HR Regulatory Cascade Absent in PSC and BMI-1

Su(z)2 is organized into an N-terminal Homology Region (HR, ~200 aa, 37.4% identical to PSC and BMI-1) and a C-Terminal Region (CTR) that lacks homology to PSC [1]. The CTR alone (Su(z)2-C fragment) binds DNA with Kd = 0.17 ± 0.05 nM—comparable to full-length PSC and ~10-fold tighter than full-length Su(z)2—while the HR alone (Su(z)2-N) is inactive in DNA binding (Kd > 50 nM) [1]. Genetic dissection revealed that the CTR is dispensable for organismal viability, and the HR alone can support development, establishing that the core biological activity resides in the HR rather than the CTR [2]. A regulatory cascade between CTR and HR was uncovered: the CTR modulates HR-mediated interactions, a feature not found in PSC or the mammalian ortholog BMI-1 (which entirely lacks a CTR equivalent) [2].

Protein domain architecture Intramolecular regulation Structure-function PRC1

Life Span Regulation: Su(z)2 Negatively Regulates Longevity Through Fat Body-Specific, PRC1-Independent Pathways

Mutations in Su(z)2 increase Drosophila melanogaster survival, with the longevity effect mapping to the fat body rather than muscle or brain tissues, as demonstrated using inducible UAS-GAL4 tissue-specific knockdown [1]. This life span extension is genetically separable from Su(z)2's canonical PRC1 silencing function and is associated with distinct effects on oxidative stress response pathways [1]. In contrast, PSC mutations do not produce the same longevity phenotype, indicating functional divergence between the two paralogs in organismal aging [1]. The effect is specific: among PRC1 components tested, only Pc and Su(z)2 mutations extended life span, while perturbations of other PcG and trxG members showed varying effects [1].

Aging Longevity Epigenetics Oxidative stress

Optimal Application Scenarios for Su(z)2 Protein Based on Quantitative Differentiation Evidence


In Vitro Chromatin Compaction & Remodeling Reconstitution Requiring Defined Protein-Nucleosome Stoichiometry

Su(z)2 achieves full compaction of 6-nucleosome templates at a ratio of 1 Su(z)2 per 2 nucleosomes, as visualized by electron microscopy [1]. Its ~10-fold lower DNA binding affinity relative to PSC (Kd 1.58 vs 0.17 nM) necessitates careful titration but offers a wider dynamic range for dose-response experiments. When mononucleosome substrates are used, Su(z)2 is the superior choice over PSC due to its greater remodeling inhibition efficiency on this template [1].

Domain-Specific Structure-Function Studies of PRC1-Mediated Silencing

The unique domain architecture of Su(z)2—with biochemically separable HR (protein interaction hub) and CTR (chromatin activity domain)—enables domain-deletion and domain-swap experiments not feasible with PSC or BMI-1 [1]. The Su(z)2-C fragment (CTR alone) recapitulates full DNA binding affinity (Kd = 0.17 nM), while Su(z)2-N is inactive, allowing unambiguous assignment of biochemical activities to specific polypeptide regions [1]. The genetically validated CTR-HR regulatory cascade also makes Su(z)2 the preferred substrate for studying intramolecular regulation within PcG proteins [2].

Epigenetic Regulation of Aging and Tissue-Specific Longevity Assays

Su(z)2 is the only PRC1 component with demonstrated fat body-specific negative regulation of life span, mediated through pathways genetically separable from canonical PRC1 silencing [3]. This makes the Su(z)2 protein (or its encoding cDNA) indispensable for in vitro reconstitution experiments aimed at identifying the molecular partners and post-translational modifications that link chromatin regulation to organismal aging and oxidative stress response [3].

PRC1 Core Complex Reconstitution with Defined Subunit Composition

Su(z)2 can replace PSC in forming a functional PRC1 core complex with Ph and Pc, but complex formation is mediated by the HR domain, while biochemical activities (DNA binding, compaction, remodeling inhibition) are driven by non-homologous regions [1]. The Su(z)2-PRC1 complex binds DNA with Kd = 1.06 ± 0.13 nM—distinct from the PSC-PRC1 complex—making Su(z)2 the appropriate subunit when the experimental goal is to generate PRC1 complexes with lower intrinsic DNA affinity for studying chromatin targeting mechanisms [1].

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